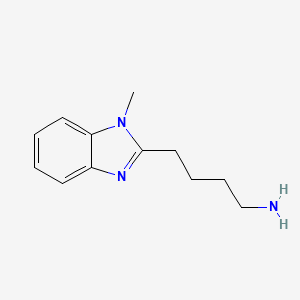
1-cyclopentylindazole-3-carboxylic Acid
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of indole-3-carboxylic acid derivatives, which is a similar compound, has been reported in the literature . The synthesis involves the design and creation of a series of novel indole-3-carboxylic acid derivatives as auxin receptor protein TIR1 antagonists . Another method involves the development of methods for indole cyclization, leading to indole-3-carboxylic acid derivatives .Molecular Structure Analysis
The molecular structure of 1-Cyclopentylindazole-3-carboxylic Acid is represented by the molecular formula C13H14N2O2. The molecular weight of the compound is 230.26 g/mol. Detailed structural analysis would involve examining primary amino acid sequence changes, posttranslational modifications, and higher-order structural changes .Chemical Reactions Analysis
Carboxylic acids, such as this compound, can undergo various reactions. These include reactions involving the O−H bond, reactions at the carbonyl bond, decarboxylation, and substitution on the R group .Physical and Chemical Properties Analysis
Carboxylic acids have complex molecular structures. If they undergo subtle changes, it can significantly impact both the efficacy and safety of the molecule . The physical properties of carboxylic acids depend on factors such as the presence of a cis-double bond, which significantly lowers the melting point of a compound .Applications De Recherche Scientifique
Synthetic Routes and Bioactivity of Heterocyclic Compounds
Indazole derivatives, like 1-cyclopentylindazole-3-carboxylic acid, are synthesized through various methods, including the copper-catalyzed azide-alkyne cycloaddition (CuAAC), also known as the click reaction. This technique is fundamental for constructing 1,2,3-triazoles, a closely related heterocyclic compound, offering a pathway for the synthesis of complex molecules from simple starting materials. The click reaction is lauded for its high selectivity, wide scope, fast reaction rates, and high yields, making it a cornerstone in drug discovery and material science applications (Kaushik et al., 2019).
Antineoplastic Activities of Indazole Derivatives
Indazole derivatives have been shown to possess potent antineoplastic activities. For instance, lonidamine, an indazole-3-carboxylic acid derivative, exhibits a unique mechanism of action by inhibiting oxygen consumption and aerobic glycolysis in neoplastic cells, potentially enhancing the cytotoxic effects of certain chemotherapeutic agents (Di Cosimo et al., 2003).
Corrosion Inhibition
1,2,3-Triazole derivatives, accessible through methodologies similar to those applicable to indazole derivatives, have demonstrated significant efficiency as corrosion inhibitors for metals and alloys in aggressive media. This application is particularly relevant in materials science, where protecting infrastructure against corrosion is crucial (Hrimla et al., 2021).
Eco-Friendly Synthesis
The development of eco-friendly synthetic methods for triazoles, which could be adapted for the synthesis of indazole derivatives, emphasizes the importance of sustainable practices in chemistry. These methods offer advantages such as shorter reaction times, easier work-up, and higher yields, highlighting the potential for industrial application in drug synthesis and other areas (De Souza et al., 2019).
Safety and Hazards
The safety data sheets of similar compounds like Cyclopentene-1-carboxylic acid and Indole-2-carboxylic acid suggest that these compounds may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to handle these compounds with appropriate safety measures.
Orientations Futures
A novel series of dipeptide derivatives containing indole-3-carboxylic acid conjugates has been synthesized and evaluated for antimicrobial activities . This opens the door for the future advancement of novel medicines containing peptide-heterocycle hybrids with the ability to be effective as antimicrobial agents .
Mécanisme D'action
Target of Action
It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various changes in cellular functions . The interaction often involves binding to the target receptor, triggering a cascade of biochemical reactions that result in the observed biological activity.
Biochemical Pathways
Indole derivatives, including this compound, are synthesized from tryptophan via intermediates such as indole-3-acetaldoxime and indole-3-acetonitrile . These compounds can affect various biochemical pathways, leading to a wide range of downstream effects.
Result of Action
Indole derivatives are known to have diverse biological activities, suggesting that they could have a wide range of molecular and cellular effects .
Action Environment
It’s known that the biological activity of indole derivatives can be influenced by various factors, including the presence of other compounds, ph levels, temperature, and more .
Analyse Biochimique
Biochemical Properties
1-cyclopentylindazole-3-carboxylic Acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with transport inhibitor response 1 (TIR1) protein, which is an F-box protein component of an SCF (SKP1, Cullin1, F-box)-type E3 ubiquitin ligase complex. This interaction involves tight π–π stacking, hydrogen bonding, and hydrophobic interactions . These interactions are essential for the compound’s biological activity and its potential use in developing new therapeutic agents.
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives, including this compound, have been shown to possess antiviral, anti-inflammatory, anticancer, and antimicrobial activities . These effects are mediated through the compound’s ability to bind to multiple receptors and modulate their activity, thereby influencing various cellular processes.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s interaction with TIR1 protein, as mentioned earlier, is a key aspect of its mechanism of action. This interaction leads to the tagging of Aux/IAA proteins for degradation, thereby modulating auxin signaling pathways . Additionally, the compound’s ability to form hydrogen bonds and hydrophobic interactions with other biomolecules further enhances its biological activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives, including this compound, maintain their biological activity over extended periods, although their efficacy may decrease due to degradation . Long-term studies in in vitro and in vivo settings are essential to fully understand the temporal effects of this compound.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as antiviral and anticancer activities. At higher doses, it may cause toxic or adverse effects . It is crucial to determine the optimal dosage that maximizes the compound’s therapeutic benefits while minimizing its toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, the compound is metabolized through pathways involving the 2-oxocarboxylic acid metabolism, which provides important precursors for alkaloid synthesis . These metabolic pathways are essential for the compound’s biological activity and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound’s interaction with transport inhibitor response 1 (TIR1) protein is a key aspect of its transport and distribution . Additionally, the compound’s ability to form hydrogen bonds and hydrophobic interactions with other biomolecules further influences its localization and accumulation within cells.
Subcellular Localization
The subcellular localization of this compound is determined by its targeting signals and post-translational modifications. The compound is directed to specific compartments or organelles within the cell, where it exerts its biological activity. For instance, the interaction with TIR1 protein directs the compound to specific subcellular locations, thereby modulating its activity and function . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.
Propriétés
IUPAC Name |
1-cyclopentylindazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c16-13(17)12-10-7-3-4-8-11(10)15(14-12)9-5-1-2-6-9/h3-4,7-9H,1-2,5-6H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOZGRUDRUTYFDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C3=CC=CC=C3C(=N2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


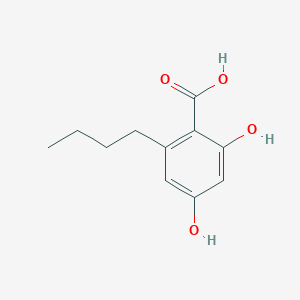
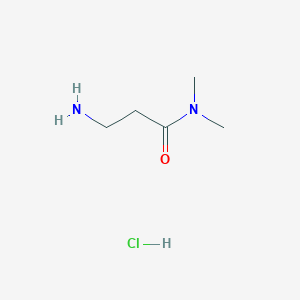

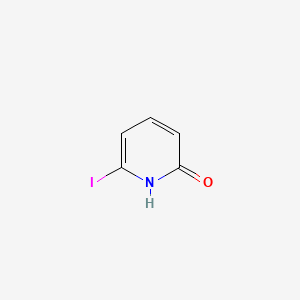

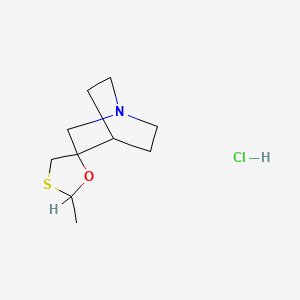


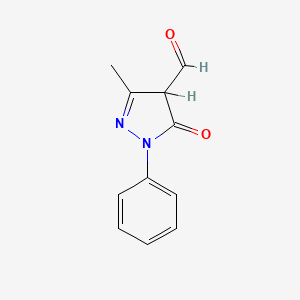
![Dimethyl {2-[4-(methylsulfonyl)-phenyl]-2-oxoethyl}malonate](/img/structure/B3109560.png)
![rac-[(1R,2R)-2-(4-methoxyphenyl)cyclopropyl]methanol, trans](/img/structure/B3109567.png)
